3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1'-cyclopentane]
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Overview
Description
3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclopentane] is a complex heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclopentane] typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a phenyl-substituted triazole with an isoquinoline derivative under acidic conditions. The reaction is often carried out in a solvent such as dimethylformamide (DMF) with a catalyst like p-toluenesulfonic acid (p-TsOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent reaction conditions and efficient heat transfer. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclopentane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole moiety, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce partially or fully reduced triazoloisoquinoline compounds.
Scientific Research Applications
3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclopentane] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclopentane] involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits antibacterial properties and is used in the development of new antimicrobial agents.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Investigated for its diverse pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness
3-Phenyl-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclopentane] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-phenylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3/c1-2-8-15(9-3-1)18-21-22-19-17-11-5-4-10-16(17)14-20(23(18)19)12-6-7-13-20/h1-5,8-11H,6-7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAURYRCFQKLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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